molecular formula C21H23N5O3S B11502909 ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate

ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate

Cat. No.: B11502909
M. Wt: 425.5 g/mol
InChI Key: YDNQXIPKFRXTGC-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)-3-PHENYLPROPANOATE is a complex organic compound that features a tetrazole ring, a phenyl group, and a methylsulfanyl group

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)-3-PHENYLPROPANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or tetrazole rings .

Scientific Research Applications

ETHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)-3-PHENYLPROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The tetrazole ring and the phenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)-3-PHENYLPROPANOATE is unique due to its combination of a tetrazole ring, a phenyl group, and a methylsulfanyl group. This combination imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 2-[[2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C21H23N5O3S/c1-3-29-21(28)18(13-15-7-5-4-6-8-15)22-19(27)14-26-24-20(23-25-26)16-9-11-17(30-2)12-10-16/h4-12,18H,3,13-14H2,1-2H3,(H,22,27)

InChI Key

YDNQXIPKFRXTGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

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